![molecular formula C13H28N2O5Si B14321630 N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide CAS No. 112096-22-7](/img/structure/B14321630.png)
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is a compound that features both formyl and triethoxysilyl groups. This compound is of interest due to its unique chemical structure, which combines the reactivity of formamides with the versatility of silanes. It has applications in various fields, including materials science, organic synthesis, and potentially in biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide typically involves the reaction of 3-aminopropyltriethoxysilane with formic acid or formylating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-aminopropyltriethoxysilane} + \text{formic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
N-Formylation: The formyl group can participate in formylation reactions, which are useful in organic synthesis.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
N-Formylation: Catalysts such as propylphosphonic anhydride (T3P®) can be used to facilitate the reaction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Silanols and siloxanes.
N-Formylation: Formamides.
Substitution: Substituted amines.
科学研究应用
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide has several applications in scientific research:
Materials Science: Used in the modification of surfaces to introduce functional groups that can interact with other materials or biological molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide involves its ability to form covalent bonds with other molecules through its reactive formyl and triethoxysilyl groups. The formyl group can participate in nucleophilic addition reactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify surfaces and interact with other molecules in a controlled manner.
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but with methoxy groups instead of ethoxy groups.
Formamide: Lacks the triethoxysilyl group but shares the formyl functionality.
Uniqueness
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is unique due to the presence of both formyl and triethoxysilyl groups in a single molecule. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring surface modification and functionalization.
属性
CAS 编号 |
112096-22-7 |
|---|---|
分子式 |
C13H28N2O5Si |
分子量 |
320.46 g/mol |
IUPAC 名称 |
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide |
InChI |
InChI=1S/C13H28N2O5Si/c1-4-18-21(19-5-2,20-6-3)11-7-9-15(13-17)10-8-14-12-16/h12-13H,4-11H2,1-3H3,(H,14,16) |
InChI 键 |
VJOWZWIFYIPDKV-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN(CCNC=O)C=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


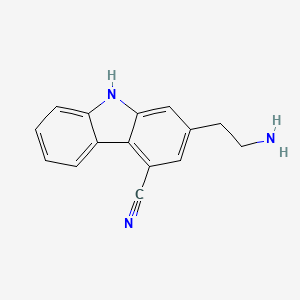
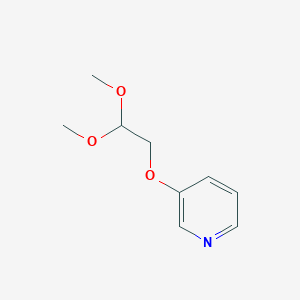
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)
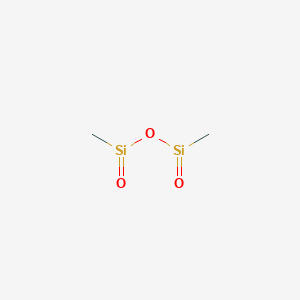
![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)
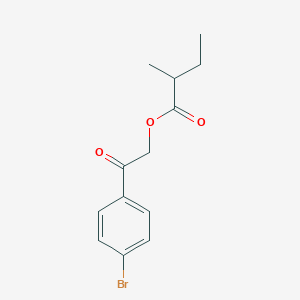
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)



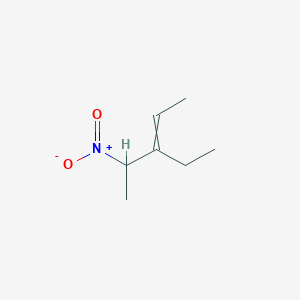

![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
